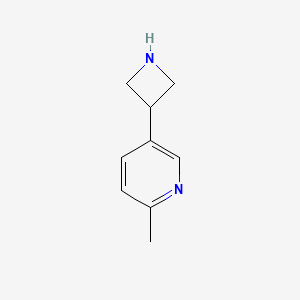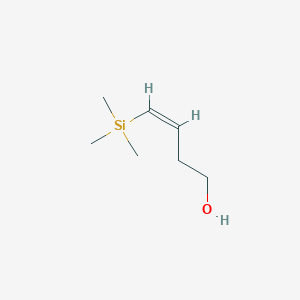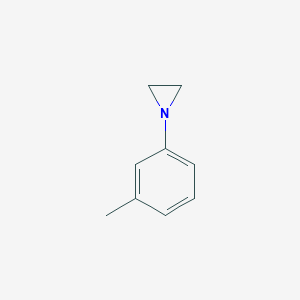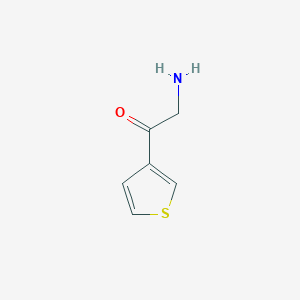
2,9-Dimethyl-9H-purine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Dimethyl-9H-purine is a derivative of purine, a heterocyclic aromatic organic compound. Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA. The addition of methyl groups at the 2 and 9 positions of the purine ring structure modifies its chemical properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,9-Dimethyl-9H-purine typically involves the alkylation of purine derivatives. One common method is the direct alkylation of adenine using methylating agents under controlled conditions. For instance, the Mitsunobu reaction under microwave-assisted conditions has been employed to achieve selective alkylation .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using similar alkylation techniques. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 2,9-Dimethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenating agents like chlorine or bromine can be used for substitution reactions.
Major Products Formed: The products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce halogen atoms into the purine ring.
Wissenschaftliche Forschungsanwendungen
2,9-Dimethyl-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a model compound for studying purine metabolism and enzyme interactions.
Industry: It can be used in the synthesis of materials with specific chemical properties, such as dyes and polymers
Wirkmechanismus
The mechanism of action of 2,9-Dimethyl-9H-purine involves its interaction with various molecular targets. In biological systems, it can interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or biochemical research .
Vergleich Mit ähnlichen Verbindungen
2,6,9-Trisubstituted Purines: These compounds have substitutions at the 2, 6, and 9 positions and are studied for their anticancer properties.
9-Sulfonyl-9H-purines: These derivatives are investigated for their antiviral activities, particularly against hepatitis C virus.
Uniqueness: 2,9-Dimethyl-9H-purine is unique due to its specific methylation pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other purine derivatives may not be as effective.
Eigenschaften
Molekularformel |
C7H8N4 |
|---|---|
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2,9-dimethylpurine |
InChI |
InChI=1S/C7H8N4/c1-5-8-3-6-7(10-5)11(2)4-9-6/h3-4H,1-2H3 |
InChI-Schlüssel |
ANQNPMRPZVJUMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC=C2C(=N1)N(C=N2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11923776.png)




![4-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11923806.png)

![2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine](/img/structure/B11923814.png)





![[(Trimethylsilyl)amino]acetonitrile](/img/structure/B11923851.png)
